2,4-Diazidopyrimidine
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Overview
Description
2,4-Diazidopyrimidine is a chemical compound with the molecular formula C₄H₂N₈ and a molecular weight of 162.1123 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The azido groups at positions 2 and 4 make this compound highly reactive and useful in various chemical applications.
Preparation Methods
The synthesis of 2,4-Diazidopyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Chemical Reactions Analysis
2,4-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2,4-Diazidopyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo cycloaddition reactions.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Mechanism of Action
The mechanism of action of 2,4-Diazidopyrimidine largely depends on its reactivity and the nature of the azido groups. The azido groups can undergo cycloaddition reactions with alkynes or other dipolarophiles to form stable triazole rings . This reactivity is exploited in various applications, including click chemistry and bioconjugation.
Comparison with Similar Compounds
2,4-Diazidopyrimidine can be compared with other azido-substituted pyrimidines, such as 2-azidopyrimidine and 4-azidopyrimidine. These compounds share similar reactivity due to the presence of azido groups but differ in their substitution patterns and resulting chemical properties . For example, 2-azidopyrimidine has an azido group at position 2, while 4-azidopyrimidine has it at position 4. These differences can influence their reactivity and applications in chemical synthesis and material science .
Properties
CAS No. |
81686-10-4 |
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Molecular Formula |
C4H2N8 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
2,4-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H |
InChI Key |
MIMQLFWRQOEHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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